3-(Bromomethyl)-2-fluorobenzaldehyde
Overview
Description
3-(Bromomethyl)-2-fluorobenzaldehyde is an organic compound that features a benzene ring substituted with a bromomethyl group at the third position and a fluorine atom at the second position, along with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-fluorobenzaldehyde typically involves the bromination of 2-fluorobenzaldehyde. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds as follows:
- Dissolve 2-fluorobenzaldehyde in a suitable solvent like carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Heat the reaction mixture or expose it to light to initiate the radical bromination.
- Isolate the product by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups replacing the bromomethyl group.
Oxidation: Formation of 3-(carboxymethyl)-2-fluorobenzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-2-fluorobenzyl alcohol.
Scientific Research Applications
3-(Bromomethyl)-2-fluorobenzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-fluorobenzaldehyde in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine.
Aldehyde Group: Participates in oxidation and reduction reactions, where it can be converted to carboxylic acids or primary alcohols, respectively.
Fluorine Atom: Influences the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-fluorobenzaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the difference in halogen electronegativity and bond strength.
3-(Bromomethyl)-4-fluorobenzaldehyde: Similar structure but with the fluorine atom at the fourth position. This positional isomer has different electronic and steric properties, affecting its reactivity and applications.
2-(Bromomethyl)-3-fluorobenzaldehyde: Another positional isomer with the bromomethyl and fluorine groups swapped. It also shows different reactivity and applications due to the change in substitution pattern.
Uniqueness
3-(Bromomethyl)-2-fluorobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies where these properties are advantageous.
Properties
IUPAC Name |
3-(bromomethyl)-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVUUDQIVRQSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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